molecular formula C22H23N3O5 B11464148 Methyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11464148
M. Wt: 409.4 g/mol
InChI Key: HORZGOFXDJOELP-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is a complex organic compound featuring a trimethoxyphenyl groupThe trimethoxyphenyl group is a versatile pharmacophore, contributing to the compound’s bioactivity and making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with appropriate amines and other reagents under controlled conditions. The reaction mixture is often purified using techniques such as flash chromatography and recrystallization to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, altering the compound’s properties .

Scientific Research Applications

METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to proteins and enzymes, inhibiting their activity. This inhibition can trigger various cellular responses, including apoptosis in cancer cells and anti-inflammatory effects in immune cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is unique due to its combination of the trimethoxyphenyl group and the dihydropyrimido[1,2-a][1,3]benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O5/c1-12-19(21(26)30-5)20(13-10-17(28-3)18(29-4)11-16(13)27-2)25-15-9-7-6-8-14(15)24-22(25)23-12/h6-11,20H,1-5H3,(H,23,24)

InChI Key

HORZGOFXDJOELP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)OC

Origin of Product

United States

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